2-Amino-3-chloro-4-methylbenzoic acid
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Overview
Description
2-Amino-3-chloro-4-methylbenzoic acid is a chemical compound with the CAS Number: 27696-37-3 . It has a molecular weight of 185.61 . It is typically stored in a dark place at room temperature . The compound is usually in a solid or liquid physical form .
Synthesis Analysis
The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid is typically carried out from 2-Amino-3-methylbenzoic acid. The reaction takes place in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amino group .Molecular Structure Analysis
The InChI code for 2-Amino-3-chloro-4-methylbenzoic acid is 1S/C8H8ClNO2/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
As a common organic synthesis intermediate, the main use of 2-Amino-3-chloro-4-methylbenzoic acid is to utilize the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .Physical And Chemical Properties Analysis
The compound has a melting point of 239-243 °C . It has a predicted density of 1.401±0.06 g/cm3 . The compound is slightly soluble in methanol . The compound is a white to light yellow to light red powder .Scientific Research Applications
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-amino-3-chloro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSLZYXLQZMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-4-methylbenzoic acid |
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